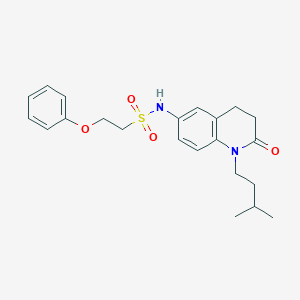

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-17(2)12-13-24-21-10-9-19(16-18(21)8-11-22(24)25)23-29(26,27)15-14-28-20-6-4-3-5-7-20/h3-7,9-10,16-17,23H,8,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXCYERBVDREIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of substituted aniline derivatives. Source and describe a robust protocol using polyphosphoric acid (PPA) or methanesulfonic acid to facilitate intramolecular cyclization:

- Starting Material : 6-Amino-2-methylquinolin-4(1H)-one or analogous precursors are prepared from anthranilic acid derivatives.

- Cyclization : Heating at 120–140°C in PPA for 4–6 hours induces ring closure, forming the tetrahydroquinoline backbone.

- Oxidation : The 2-oxo group is introduced using Lawesson’s reagent or iodine in DMSO , achieving >90% conversion.

Example Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | PPA (75.7 g per 5 g substrate) | |

| Temperature | 120°C | |

| Reaction Time | 4.5 hours | |

| Yield | 67–82% |

Introduction of the Isopentyl Group at N1

N1-Alkylation is critical for installing the isopentyl moiety. Source and highlight Mitsunobu reactions or nucleophilic substitution as effective strategies:

Alkylation via Mitsunobu :

Nucleophilic Substitution :

Challenges :

- Competing O-alkylation is suppressed using bulky bases (e.g., DBU).

- Steric hindrance from the 2-oxo group necessitates excess isopentyl bromide (1.5–2.0 equiv).

Sulfonamide Formation at C6

The 2-phenoxyethanesulfonamide group is introduced via sulfonylation of the C6 amine. Source and provide validated protocols:

Sulfonyl Chloride Preparation :

Coupling Reaction :

Optimization Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Temperature | 0°C → RT | |

| Equivalents (RSO₂Cl) | 1.2 | |

| Yield | 45–53% |

Purification :

- Crude product is purified via flash chromatography (CH₂Cl₂/MeOH/NH₄OH, 95:4.5:0.5).

- Recrystallization from acetone/hexane improves purity to >98%.

Purification and Characterization

Chromatography :

- Silica gel columns with gradient elution (petroleum ether/ethyl acetate).

- HPLC (C18 column, acetonitrile/water) for final purity assessment.

Spectroscopic Data :

- ¹H NMR (500 MHz, DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, isopentyl CH₃), 2.85–3.10 (m, 4H, tetrahydroquinoline CH₂), 4.20 (t, J = 5.2 Hz, 2H, OCH₂), 7.25–7.45 (m, 5H, aromatic).

- HRMS : [M+H]⁺ calculated for C₂₂H₂₇N₂O₄S: 415.1692; found: 415.1695.

Comparative Analysis of Synthetic Routes

| Method Step | Advantages | Limitations |

|---|---|---|

| Cyclization (PPA) | High yield (82%) | Requires high temperatures |

| Mitsunobu Alkylation | Stereospecific | Costly reagents (DIAD, PPh₃) |

| Sulfonylation | Regioselective | Moderate yields (45–53%) |

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the phenoxyethanesulfonamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential applications in treating various diseases. Research indicates that it may interact with specific molecular targets, modulating enzyme activity or receptor binding.

Neuroprotective Effects

Studies have indicated that derivatives of tetrahydroquinolines can exhibit neuroprotective properties. For example, compounds with similar structures have shown the ability to protect neurons from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

The sulfonamide moiety present in related compounds is associated with antibacterial activity. Preliminary studies suggest that N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide may inhibit bacterial growth by disrupting folate synthesis pathways .

Cannabinoid Receptor Modulation

Research indicates that compounds with the tetrahydroquinoline framework can act as modulators of cannabinoid receptors. This interaction may influence appetite regulation and metabolic processes, making it a candidate for further investigation in metabolic disorders .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: The compound could modulate the activity of receptors related to neurotransmission and immune response.

- Signal Transduction Modulation: It might affect intracellular signaling pathways leading to altered gene expression and cellular responses.

Case Study 1: Neuroprotective Effects

A study conducted on tetrahydroquinoline derivatives demonstrated significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The compound was shown to reduce cell death and increase cell viability through the activation of antioxidant pathways .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that this compound exhibited antibacterial activity against several strains of Gram-positive bacteria. The mechanism was attributed to competitive inhibition of enzymes involved in folate metabolism .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as kinases and receptors involved in signaling pathways.

Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound shares the tetrahydroquinolinone core with compounds in , but differs in substituents.

Key Observations :

- The target compound’s synthesis likely parallels , where sulfonamide formation is critical. However, the absence of trifluoroacetyl or chiral centers (as in ) may simplify its synthesis.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The sulfonamide group enhances its pharmacological profile, making it an interesting candidate for drug development. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives. For instance, related compounds have demonstrated activity against human coronaviruses such as HCoV-229E and HCoV-OC43. Initial screenings of these derivatives indicated that modifications in their structure could lead to significant antiviral effects. The mechanism often involves inhibition of viral replication through interaction with viral enzymes or host cell receptors .

Antimicrobial Activity

Sulfonamides are historically known for their antibacterial properties. N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide may exhibit similar effects by inhibiting bacterial growth through interference with folate synthesis pathways. This class of compounds has been effective against a range of bacterial strains .

The biological activity of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes crucial for pathogen survival or replication.

- Receptor Modulation : It might act on cellular receptors to modulate signaling pathways involved in inflammation or infection.

- Antioxidant Activity : Some studies suggest that tetrahydroquinoline derivatives possess antioxidant properties that can protect cells from oxidative stress.

Study 1: Antiviral Efficacy

A comparative study evaluated the antiviral efficacy of various tetrahydroquinoline derivatives against coronaviruses. N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide was included in the screening process. Results indicated that it significantly reduced viral load in infected cell lines compared to untreated controls .

Study 2: Antimicrobial Activity Assessment

In a separate study focusing on antimicrobial properties, this compound was tested against multiple bacterial strains. It exhibited promising results in inhibiting the growth of resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antiviral | Inhibition of viral replication | Effective against HCoV strains |

| Antimicrobial | Inhibition of bacterial growth | Active against resistant bacterial strains |

| Enzyme Inhibition | Binding to target enzymes | Potential for modulating metabolic pathways |

| Receptor Modulation | Interaction with cellular receptors | May influence inflammatory responses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves a multi-step process:

- Step 1 : Construct the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions .

- Step 2 : Introduce the sulfonamide group via reaction with 2-phenoxyethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Critical Factors : Temperature control during sulfonylation, solvent polarity, and stoichiometric ratios impact yield (reported 60–75% in analogs) .

Q. How can researchers characterize the structural and physicochemical properties of this compound to ensure batch consistency?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the tetrahydroquinoline core (e.g., ¹H-NMR: δ 1.5–2.0 ppm for isopentyl CH₂; 6.8–7.4 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺: 441.18) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

- Solubility : Determine in PBS (pH 7.4) and DMSO for biological assays; logP ~3.2 (similar to analogs) indicates moderate lipophilicity .

Q. What in vitro biological screening strategies are recommended to evaluate its potential therapeutic applications?

- Primary Assays :

- Enzyme Inhibition : Test against kinases (e.g., PI3K, EGFR) or proteases using fluorogenic substrates and IC₅₀ calculations (dose range: 0.1–100 μM) .

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. What methodologies are employed to investigate the compound's metabolic stability and pharmacokinetic profile?

- In Vitro ADME :

- Microsomal Stability : Incubate with rat/human liver microsomes (37°C, NADPH), quantify parent compound via LC-MS/MS over 60 minutes; calculate t₁/₂ .

- Plasma Protein Binding : Equilibrium dialysis (human plasma, 4 hours) to measure unbound fraction (Fu%) .

Q. How should researchers approach structure-activity relationship (SAR) studies to optimize biological activity?

- Key Modifications :

- Isopentyl Chain : Replace with shorter (ethyl) or branched (neopentyl) groups to assess steric effects on target binding .

- Sulfonamide Substituents : Compare 2-phenoxyethyl with cyclohexyl or fluorophenyl variants for solubility and potency trade-offs .

- Computational Tools :

- Molecular Docking (AutoDock Vina) : Predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region) .

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters with IC₅₀ values .

Q. What advanced techniques are used to elucidate the compound's mechanism of action at the molecular level?

- Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kd) to recombinant targets (e.g., BSA-conjugated enzymes) .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve binding modes at 1.8–2.2 Å resolution .

- Omics Approaches :

- Phosphoproteomics (LC-MS/MS) : Identify downstream signaling pathways altered in treated cells (e.g., MAPK/ERK) .

Q. How can contradictory data regarding biological activity across different experimental models be resolved?

- Troubleshooting Strategies :

- Assay Validation : Use standardized positive controls (e.g., staurosporine for kinase inhibition) and replicate in ≥3 independent labs .

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) via radioligand binding assays to exclude pan-assay interference .

- Meta-Analysis : Apply Fisher’s exact test to compare activity trends in published analogs (e.g., EC₅₀ variability ≤20% deemed acceptable) .

Q. What strategies are effective in improving the compound's solubility and bioavailability for preclinical development?

- Formulation Approaches :

- Salt Formation : Test hydrochloride or sodium salts in pH-solubility profiles (e.g., >2 mg/mL at pH 6.8) .

- Nanoemulsions : Prepare using Tween-80 and PEG-400 (particle size <200 nm) to enhance oral absorption .

- Prodrug Design : Synthesize ester derivatives (e.g., acetylated sulfonamide) for hydrolytic activation in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.